molecular formula C13H13BrClN3O3S2 B2464141 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine CAS No. 2034580-02-2

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine

Cat. No. B2464141
CAS RN: 2034580-02-2
M. Wt: 438.74
InChI Key: ZGGLRYPECNBCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Balasubramani et al. (2007) on pyrimethamine sulfonate interactions highlights the significance of pyrimidine and aminopyrimidine derivatives in nucleic acids. These compounds demonstrate biologically important interactions, especially in forming hydrogen-bonded motifs with sulfonate groups, which could imply utility in biochemical applications involving nucleic acid components or analogs (Balasubramani, Muthiah, & Lynch, 2007).

Antibacterial and Enzyme Inhibition

Nafeesa et al. (2017) synthesized N-substituted derivatives featuring a similar structural motif, evaluating their antibacterial and anti-enzymatic potentials. These studies indicate the potential of such compounds in developing new antibacterial agents and enzyme inhibitors, suggesting possible research applications in drug discovery and microbial resistance studies (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Alzheimer’s Disease Research

Rehman et al. (2018) explored derivatives of a similar structure for their potential as drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase. This implies the compound’s relevance in neurodegenerative disease research, particularly in exploring therapeutic options for Alzheimer’s (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Antimicrobial Activity

The synthesis and evaluation of piperazinyl quinolones derivatives by Foroumadi et al. (2005) for antimicrobial activity against Gram-positive and Gram-negative microorganisms showcase the potential application of such compounds in addressing microbial infections and the development of new antimicrobial agents (Foroumadi, Emami, Mehni, Moshafi, & Shafiee, 2005).

properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-5-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O3S2/c14-11-3-4-12(22-11)23(19,20)18-5-1-2-10(8-18)21-13-16-6-9(15)7-17-13/h3-4,6-7,10H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGLRYPECNBCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine

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